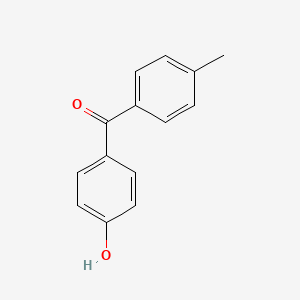

4-Hydroxy-4'-methylbenzophenone

描述

属性

IUPAC Name |

(4-hydroxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMSFQWRMTUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928383 | |

| Record name | (4-Hydroxyphenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-92-9 | |

| Record name | (4-Hydroxyphenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4'-methylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxyphenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4'-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4'-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF6PN6SDA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Acylation of 4-Methylphenol with Benzoyl Chloride

- Process: This is a classical and industrially favored method where 4-methylphenol undergoes Friedel-Crafts acylation with benzoyl chloride.

- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) are used.

- Reaction Conditions: Typically conducted in an inert solvent like toluene at reflux temperatures (~130 °C) under nitrogen atmosphere.

- Mechanism: The Lewis acid activates benzoyl chloride, facilitating electrophilic aromatic substitution on 4-methylphenol to yield 4-hydroxy-4'-methylbenzophenone.

- Yield: High yields are reported, often exceeding 90%.

- Example: AlCl3 (2.5 equivalents) added slowly to a toluene solution of 4-methylphenol and benzoyl chloride, refluxed at 130 °C for 2 hours, followed by acidic workup and extraction to isolate the product as a solid.

Halogenation and Hydrolysis of 4-Methylbenzophenone

- Process: 4-Methylbenzophenone is first brominated using N-bromosuccinimide (NBS) to form 4-bromomethylbenzophenone.

- Subsequent Step: The brominated intermediate is hydrolyzed under basic conditions in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride.

- Outcome: This two-step process introduces the hydroxy group at the para position relative to the methyl group.

- Advantages: Allows selective functionalization and can be adapted for scale-up.

- Limitations: Requires careful control of radical bromination conditions to avoid over-bromination or side reactions.

Polymer Precursor Route via 4-Hydroxybenzoic Acid Derivatives

- Process: 4-Hydroxybenzoic acid is converted to poly(4-oxybenzoyl) intermediates, which are then reacted with aromatic compounds (e.g., fluorobenzene or chlorobenzene) in the presence of Lewis acids.

- Catalyst and Reagents: Aluminum chloride and thionyl chloride are used to activate the acid and facilitate acylation.

- Reaction Conditions: Multi-step heating stages, including initial activation at 65-90 °C and subsequent reaction at 120 °C for several hours.

- Yield and Purity: Yields around 90% with high purity products suitable for polymer precursor applications.

- Example: Reaction of 4-hydroxybenzoic acid with chlorobenzene in the presence of AlCl3 and thionyl chloride, followed by crystallization to isolate this compound.

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Methylphenol, Benzoyl chloride, AlCl3 | Toluene, reflux ~130 °C, 2 h | >90 | High yield, industrially scalable | Requires Lewis acid handling |

| Halogenation-Hydrolysis | 4-Methylbenzophenone, NBS, base, PTC | Radical bromination, basic hydrolysis | Moderate | Selective functionalization | Radical control needed |

| Polymer Precursor Route | 4-Hydroxybenzoic acid, chlorobenzene, AlCl3, SOCl2 | Multi-step heating 65-120 °C, hours | ~90 | High purity, suitable for polymers | Multi-step, longer reaction time |

The Friedel-Crafts acylation method is the most straightforward and widely used for synthesizing this compound, offering high yields and relatively simple purification steps. The use of aluminum chloride as a Lewis acid catalyst is critical for activating the acyl chloride and facilitating electrophilic substitution.

The halogenation-hydrolysis route provides an alternative pathway, especially useful when selective substitution is required. The radical bromination step must be carefully controlled to avoid side reactions, and the subsequent hydrolysis requires phase transfer catalysts to improve efficiency.

The polymer precursor method, involving 4-hydroxybenzoic acid derivatives, is more complex but yields highly pure products. This method is particularly relevant when the compound is intended for use as a monomer or intermediate in polymer synthesis. The use of thionyl chloride and aluminum chloride under controlled temperatures ensures high conversion and purity.

Industrial processes often optimize these methods by adjusting solvent systems, reaction times, and temperatures to maximize yield and minimize impurities. For example, chlorobenzene is sometimes preferred over more toxic solvents to reduce environmental and health hazards.

The preparation of this compound is well-established through several synthetic routes, with Friedel-Crafts acylation of 4-methylphenol with benzoyl chloride being the most prevalent due to its efficiency and scalability. Alternative methods such as halogenation-hydrolysis and polymer precursor routes offer versatility depending on the desired purity and application. Reaction conditions, catalyst choice, and solvent systems are critical parameters influencing yield and product quality.

化学反应分析

Types of Reactions: 4-Hydroxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Benzhydrol derivatives.

Substitution: Halogenated or nitro-substituted benzophenones.

科学研究应用

Photoinitiators in Polymer Chemistry

4-Hydroxy-4'-methylbenzophenone is widely used as a photoinitiator in polymerization processes. It facilitates the curing of coatings and adhesives when exposed to UV light. This property is particularly beneficial in the production of UV-cured inks and coatings, which are essential for printing technologies.

| Application | Description |

|---|---|

| Photoinitiator | Initiates polymerization upon exposure to UV light |

| Coatings | Used in UV-cured coatings for enhanced durability |

| Adhesives | Improves bonding strength in UV-cured adhesives |

Cosmetic Formulations

In cosmetic applications, this compound serves as a UV filter, protecting skin from harmful UV radiation. Its inclusion in sunscreens helps prevent skin damage and reduces the risk of skin cancer.

| Cosmetic Product | Function |

|---|---|

| Sunscreens | Absorbs UV radiation, protecting skin from sun damage |

| Skin creams | Enhances stability and efficacy of formulations |

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds derived from this benzophenone have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Bacillus subtilis | 25 μg/mL |

Case Study 1: Photoinitiator Efficacy

A study evaluated the efficiency of this compound as a photoinitiator in dental materials. The results demonstrated that the compound significantly improved the curing speed and mechanical properties of dental resins when exposed to LED light .

Case Study 2: Sunscreen Formulation

In a clinical trial assessing sunscreen formulations containing this compound, participants exhibited reduced erythema (skin redness) after UV exposure compared to control groups using non-UV-filtered products. This underscores its effectiveness as a protective agent against UV-induced skin damage .

Regulatory Considerations

Despite its beneficial applications, concerns regarding the endocrine-disrupting potential of benzophenones have emerged. Regulatory bodies are investigating these compounds' safety profiles to ensure consumer protection while balancing their industrial utility .

作用机制

The mechanism of action of 4-Hydroxy-4’-methylbenzophenone primarily involves its ability to absorb UV radiation, thereby protecting materials and biological tissues from UV-induced damage. It can also interact with endocrine receptors, potentially disrupting hormonal balance. The compound’s molecular targets include estrogen receptors and thyroid hormone receptors, which can lead to altered hormonal activity .

相似化合物的比较

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Another UV filter with similar applications in sunscreens.

4-Hydroxybenzophenone: Shares similar chemical properties but lacks the methyl group.

2,2’-Dihydroxy-4-methoxybenzophenone: Known for its use in UV protection and as a photostabilizer

Uniqueness: 4-Hydroxy-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups enhances its UV-absorbing capabilities and influences its reactivity in various chemical reactions.

生物活性

4-Hydroxy-4'-methylbenzophenone (CAS No. 134-92-9) is a synthetic compound belonging to the benzophenone family, primarily used as a UV filter in various cosmetic and personal care products. This article focuses on its biological activity, including its effects on human health, toxicity, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two phenolic rings connected by a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 224.24 g/mol. The compound exhibits strong UV absorption properties, making it effective in protecting skin from harmful UV radiation.

1. Photoprotective Properties

This compound is primarily recognized for its role as a UV filter. It absorbs UV radiation, thus preventing skin damage caused by sun exposure. Studies have demonstrated that it effectively reduces erythema (skin reddening) and other UV-induced skin injuries in animal models .

2. Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

3. Pharmacological Applications

Recent research has explored the potential pharmacological applications of this compound:

- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation have shown promising results. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases, including cancer and cardiovascular diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- Skin Irritation Study : A study conducted on human volunteers evaluated the skin irritation potential of formulations containing this compound. Results indicated low irritation scores, supporting its safety for topical use in cosmetics .

- Animal Studies : In rodent models, administration of this compound showed no significant adverse effects at doses commonly used in cosmetic formulations, reinforcing its safety profile .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-4'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves Friedel-Crafts acylation, where a methyl-substituted benzoyl chloride reacts with a hydroxy-substituted aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., nitrobenzene) and temperature control (80–90°C) are critical to minimize side reactions like isomerization or over-acylation. Yields can be optimized by adjusting stoichiometry and catalyst loading .

Q. How can this compound be purified from reaction mixtures?

- Methodological Answer : Post-synthesis, purification involves acid-base extraction. The crude product is dissolved in ether and washed with 10% NaOH to remove acidic impurities. Neutralization with HCl precipitates the compound, followed by recrystallization from ethanol to achieve high purity (>98%). Monitoring via thin-layer chromatography (TLC) ensures removal of residual solvents or by-products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the presence of hydroxyl (δ ~10–12 ppm) and methyl groups (δ ~2.3 ppm). ¹³C NMR identifies carbonyl (δ ~195 ppm) and aromatic carbons.

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch).

- HPLC : Quantifies purity and detects trace impurities using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Techniques include:

- X-ray Diffraction (XRD) : Identifies crystalline polymorphs and lattice packing differences.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and purity-related melting point variations.

- Solvent Screening : Recrystallization from polar (e.g., ethanol) vs. non-polar solvents (e.g., hexane) can isolate distinct polymorphs .

Q. What role do substituent positions (hydroxy and methyl groups) play in the compound’s biological or chemical activity?

- Methodological Answer : The hydroxy group enhances hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes or receptors), while the methyl group affects steric hindrance and electron density. Computational studies (e.g., density functional theory, DFT) model substituent effects on electrostatic potential surfaces and frontier molecular orbitals, linking structure to activity .

Q. How can intermolecular interactions in this compound crystals be analyzed to predict stability?

- Methodological Answer : Single-crystal XRD reveals dihedral angles between aromatic rings (e.g., ~57° between phenyl groups) and hydrogen-bonding networks (O-H···O). Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. H-bonding). Thermal gravimetric analysis (TGA) assesses stability under heating, correlating with crystal packing efficiency .

Q. What strategies mitigate hygroscopicity or oxidative degradation during storage?

- Methodological Answer :

- Storage : Use airtight containers with inert gas (N₂/Ar) and desiccants (silica gel).

- Stability Studies : Accelerated aging tests (e.g., 40°C/75% RH) monitor degradation via LC-MS to identify decomposition products.

- Formulation : Co-crystallization with stabilizers (e.g., ascorbic acid) or encapsulation in cyclodextrins enhances shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。